molecular formula C10H8N4O4 B5860857 N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide

Cat. No. B5860857
M. Wt: 248.19 g/mol
InChI Key: CELXAGHPIOZTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide is not fully understood. However, it has been proposed that the compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It also decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, it has been found to reduce the levels of glucose and cholesterol in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide in lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity and low acute toxicity in animal models. Additionally, it has good solubility in various solvents, making it easy to handle in lab experiments. However, one of the limitations of using this compound is its limited stability in aqueous solutions, which can lead to degradation and reduced activity over time.

Future Directions

There are various future directions for the research on N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound. Finally, the compound can be modified to generate analogs with improved activity and selectivity.
Conclusion:
This compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs as therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-nitroaniline. The final product is obtained by recrystallization from ethanol. The purity and yield of the compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

properties

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c1-6-9(13-18-12-6)11-10(15)7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELXAGHPIOZTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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